2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid
Description
Overview of Pyrrolo[3,2-d]thiazole Scaffold in Heterocyclic Chemistry
The pyrrolo[3,2-d]thiazole scaffold represents a fused bicyclic system combining pyrrole and thiazole rings, which has emerged as a privileged structure in heterocyclic chemistry. This compact framework offers structural rigidity, enabling precise spatial orientation of functional groups for target engagement. The fusion of the five-membered pyrrole (containing one nitrogen atom) with the thiazole (containing nitrogen and sulfur atoms) creates a conjugated π-system that enhances electronic delocalization, a feature critical for binding to biological targets such as enzymes and receptors.
Synthetic strategies for pyrrolo[3,2-d]thiazoles often involve cycloaddition reactions or annulation pathways. For instance, thiopyrano[2,3-d]thiazole derivatives have been synthesized via Diels-Alder reactions between thiazole-based dienes and maleimide dienophiles, yielding stereochemically defined products. X-ray crystallographic analyses of related compounds, such as thiopyrano[2,3-d]thiazole 5a , reveal axial–axial orientations of hydrogen atoms in the dihydrothiopyran ring, underscoring the stereochemical complexity achievable with these systems. The scaffold’s planar geometry facilitates π-stacking interactions with aromatic residues in protein binding pockets, as demonstrated in molecular docking studies of CAIX and CAXII inhibitors.
Significance of Halogenated Pyrrolothiazole Derivatives in Medicinal Chemistry
Halogenation, particularly bromination, is a strategic modification in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. Bromine’s electronegativity and van der Waals radius (1.85 Å) enable halogen bonding with carbonyl oxygen atoms or π-systems in biological targets, improving binding affinity and selectivity. For example, bromophenyl-substituted thiopyrano[2,3-d]thiazoles (e.g., compound 3e ) exhibit potent cytotoxicity against HepG-2 cells (half-maximal inhibitory concentration = 7.83 ± 1.5 μg/mL). Similarly, chloro- and methoxy-substituted derivatives in fused pyrrolothiazole systems enhance corrector activity for mutant CFTR proteins by 1.5-fold compared to non-halogenated analogs.
The introduction of a carboxylic acid group at position 5 of the pyrrolo[3,2-d]thiazole scaffold, as in 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid, introduces hydrogen-bonding capabilities. This functional group can interact with basic residues (e.g., lysine, arginine) in enzymatic active sites, potentially modulating catalytic activity or substrate recognition. Comparative studies show that carboxylate-containing heterocycles exhibit improved aqueous solubility compared to ester or amide analogs, addressing a common limitation in drug development.
Research Motivation and Scope of Review
The motivation to study this compound arises from its dual functionalization: a bromine atom for targeted interactions and a carboxylic acid group for solubility and binding. This review focuses on three areas:
- Synthetic Accessibility : Routes to incorporate bromine and carboxylic acid groups while preserving scaffold integrity.
- Structure–Activity Relationships : How halogenation and carboxylation influence interactions with biological targets, drawing parallels to structurally related compounds like thiopyrano[2,3-d]thiazoles and cyclohepta-fused pyrrolothiazoles.
- Therapeutic Potential : Applications in oncology and enzymology, informed by studies on analogs inhibiting carbonic anhydrase isoforms or correcting protein misfolding.
Table 1: Comparative Bioactivity of Halogenated Pyrrolothiazole Derivatives
Properties
IUPAC Name |
2-bromo-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O2S/c7-6-9-2-1-3(5(10)11)8-4(2)12-6/h1,8H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIVRHLPLTZAAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1N=C(S2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with bromoacetic acid, followed by cyclization and subsequent bromination to introduce the bromine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct properties and applications.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-d]thiazole derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
2-Bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid
Molecular Formula: C₇H₄BrNO₂S Average Mass: 246.078 g/mol CAS RN: 332099-36-2 Structural Differences: Replaces the pyrrolo-thiazole fused system with a thieno-pyrrole system (thiophene instead of thiazole). The bromine is at position 3, and the carboxylic acid remains at position 5 . Implications:
- The thiophene ring introduces distinct electronic properties due to sulfur’s lower electronegativity compared to nitrogen in thiazole.
2-Bromo-4-methyl-1,3-thiazole-5-carboxylic Acid
Molecular Formula: C₅H₄BrNO₂S Average Mass: 222.06 g/mol Structural Differences: A non-fused thiazole ring with a methyl group at position 4 and bromine at position 2 . Implications:
- Simpler structure lacks the fused pyrrole ring, reducing steric hindrance and conjugation.
- Methyl substituents may enhance lipophilicity, influencing membrane permeability in drug candidates.
6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic Acid
Molecular Formula : C₇H₆N₂O₂S
Average Mass : 182.20 g/mol
CAS RN : 77628-51-4
Structural Differences : Fused imidazole-thiazole system with a methyl group at position 6 .
Implications :
Ester Derivatives
Ethyl Ester : C₈H₇BrN₂O₂S (CAS 881888-40-0)
Methyl Ester : C₇H₅BrN₂O₂S (CAS 2225143-90-6)
Role : These derivatives are synthetic intermediates used to modulate solubility and reactivity. For example, esterification protects the carboxylic acid during coupling reactions .
Physicochemical and Electronic Properties
Table 1: Comparative Data
Electronic Properties :
- DFT studies on thiazole-5-carboxylic acid (T5CA) reveal four conformers with energy differences up to 29.84 kJ/mol. Planar carboxylic groups (in T5CA1 and T5CA2) favor stronger dipole interactions .
- Bromine’s electron-withdrawing effect in the target compound may stabilize the carboxylic acid’s deprotonated form, enhancing binding to metal ions or enzymes.
Biological Activity
2-Bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid is a heterocyclic compound characterized by the fusion of pyrrole and thiazole rings, featuring a bromine atom and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 219.06 g/mol. This compound has garnered interest in medicinal chemistry and materials science due to its unique electronic properties arising from the presence of nitrogen and sulfur atoms in its structure.
The synthesis of this compound typically involves cyclization reactions starting from 2-aminothiazole and bromoacetic acid, followed by bromination to introduce the bromine atom at the desired position. Industrial production may utilize continuous flow reactors to optimize yield and minimize by-products.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
The mechanism of action for this compound is hypothesized to involve interactions with specific enzymes or receptors, modulating their activity and leading to various biological effects. Understanding these interactions is crucial for elucidating its therapeutic potential.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Bromo-4H-thieno[3,2-d]pyrrole-5-carboxylic acid | Contains a thieno ring instead of a thiazole | Different electronic properties due to sulfur atom placement |
| 2-Bromo-4H-pyrrolo[3,2-d]oxazole-5-carboxylic acid | Features an oxazole ring instead of a thiazole | Variations in reactivity and biological activity |
| Methyl 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylate | An ester derivative | Different solubility and reactivity profiles |
This comparative analysis highlights how the presence of both nitrogen and sulfur atoms in this compound contributes to its distinct chemical reactivity and potential biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
